methyl 3-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a methyl carboxylate group at position 2 and a 4-(N-cyclohexyl-N-methylsulfamoyl)benzamido moiety at position 2. This structure integrates sulfonamide, carboxamide, and ester functionalities, making it a candidate for diverse applications in medicinal chemistry and materials science. The benzo[b]thiophene scaffold is known for its bioisosteric similarity to indole and benzofuran, often enhancing metabolic stability and binding affinity in drug design .
Properties
IUPAC Name |
methyl 3-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S2/c1-26(17-8-4-3-5-9-17)33(29,30)18-14-12-16(13-15-18)23(27)25-21-19-10-6-7-11-20(19)32-22(21)24(28)31-2/h6-7,10-15,17H,3-5,8-9H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWVZIAJBADIFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 489.7 g/mol
The structure includes functional groups such as a sulfonamide and an amide, which are known to influence biological activity. The presence of the benzo[b]thiophene moiety is particularly significant, as it is associated with various pharmacological effects.
Anticancer Properties
Benzothiophene derivatives, including this compound, have shown promising anticancer properties. Research indicates that compounds with this scaffold can induce apoptosis in cancer cells. For instance, studies have demonstrated that certain benzothiophene derivatives inhibit cell proliferation in breast cancer cell lines (MCF-7), suggesting their potential as therapeutic agents against cancer .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory activity, which is critical in treating various inflammatory diseases. Benzothiophene derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in experimental models . This activity may be attributed to the modulation of signaling pathways involved in inflammation.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of compounds similar to this compound. These derivatives have been tested against a range of pathogens, showing effectiveness in inhibiting bacterial growth . The structural versatility of benzothiophenes contributes to their broad-spectrum antimicrobial activity.
Study on Anticancer Activity
A study conducted on a series of benzothiophene derivatives revealed that compounds structurally related to this compound exhibited IC values in the low micromolar range against various cancer cell lines. The mechanism of action was linked to the induction of apoptosis through mitochondrial pathways .
Anti-inflammatory Mechanism
In another study focusing on the anti-inflammatory effects, this compound was shown to inhibit NF-kB activation in macrophages, leading to decreased production of TNF-α and IL-6 . This finding supports its potential use in treating chronic inflammatory conditions.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Benzothiophene core with sulfonamide | Anticancer, anti-inflammatory |
| Benzamide Derivatives | Various substitutions | Diverse biological activities including antimicrobial |
| 4-Amino-N-[2-(diethylamino)ethyl]benzamide | Simple amide structure | Antiarrhythmic |
This table illustrates how this compound compares with other compounds, highlighting its unique combination of functional groups that may confer specific pharmacological properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1. Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate
- Structure : Lacks the sulfamoyl-benzamido substituent, featuring only a hydroxyl group at position 3.
- Molecular Weight : 208.23 g/mol vs. ~450–470 g/mol (estimated for the target compound).
- Physical Properties : Melting point = 107–108°C . The absence of the bulky sulfamoyl-benzamido group likely reduces steric hindrance and increases solubility compared to the target compound.
2.1.2. Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Structure : Shares a benzamido-thiophene-carboxylate backbone but incorporates a saturated cyclohexene ring instead of the benzo[b]thiophene aromatic system .
- Synthetic Route : Synthesized via Stork enamine reactions, differing from the Friedel-Crafts and nucleophilic substitution pathways used for sulfamoyl derivatives .
2.1.3. Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate
- Structure : Features a thiophene ring instead of benzo[b]thiophene, with a methoxycarbonylmethyl-sulfamoyl group.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| Target Compound | ~460 (estimated) | Not reported | Sulfamoyl, benzamido, ester |
| Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate | 208.23 | 107–108 | Hydroxyl, ester |
| Ethyl 2-benzamido-tetrahydrobenzothiophene-3-carboxylate | 342.42 (estimated) | Not reported | Benzamido, ester, saturated ring |
| Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate | 333.35 | Not reported | Sulfamoyl, ester, thiophene |
Spectroscopic Distinctions
- IR Spectroscopy :
- NMR Spectroscopy :
- The benzo[b]thiophene protons (δ 7.2–8.5 ppm) would resonate downfield compared to simpler thiophene analogs (δ 6.5–7.5 ppm) due to aromatic anisotropy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 3-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A general procedure includes:
- Step 1 : Preparation of the benzo[b]thiophene core via cyclization reactions using reagents like benzoylisothiocyanate in 1,4-dioxane at room temperature .
- Step 2 : Introduction of the sulfamoyl and benzamido groups via nucleophilic substitution or coupling reactions. Piperidine or cyclohexylamine derivatives are common reactants .
- Optimization : Key parameters include solvent choice (e.g., DMF or dichloromethane), catalyst use (e.g., triethylamine), and reaction time (overnight stirring for completion). Purification often involves recrystallization or column chromatography .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying functional group connectivity and stereochemistry. For example, the sulfamoyl group shows distinct shifts at ~3.0 ppm (N-methyl) and 1.2–1.8 ppm (cyclohexyl protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detects carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) groups .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what structural features drive its activity?
- Methodological Answer :
- Mechanistic Studies : Similar benzo[b]thiophene derivatives inhibit enzymes like kinases or proteases via hydrogen bonding (amide groups) and hydrophobic interactions (cyclohexyl substituents) .
- Functional Group Impact : The N-cyclohexyl-N-methylsulfamoyl group enhances lipophilicity, improving membrane permeability. Substituent modifications (e.g., replacing cyclohexyl with aromatic groups) alter selectivity .
- Assays : Use enzyme inhibition assays (IC₅₀ determination) and surface plasmon resonance (SPR) for binding kinetics .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Variable Assay Conditions : Differences in cell lines (e.g., bacterial vs. mammalian) or solvent systems (DMSO concentration) may explain discrepancies. Standardize protocols using guidelines from .
- Structural Confirmation : Re-evaluate compound purity via HPLC and NMR to rule out degradation products .
- Meta-Analysis : Compare data across studies with similar substituents (e.g., methyl vs. trifluoromethyl groups) to identify structure-activity trends .
Q. What computational approaches predict the compound’s pharmacokinetic properties or target binding?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models interactions with proteins (e.g., cyclooxygenase-2). Focus on the benzamido moiety’s alignment with active-site residues .
- QSAR Models : Use descriptors like logP and polar surface area to correlate structural features with bioavailability or toxicity .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives for synthesis .
Q. What are the environmental stability and degradation pathways of this compound?
- Methodological Answer :
- Hydrolytic Stability : Test pH-dependent degradation (e.g., 1N HCl vs. PBS) with LC-MS to identify hydrolysis products (e.g., benzoic acid derivatives) .
- Photodegradation : Expose to UV light (254 nm) and monitor via TLC or HPLC. Sulfonamide groups are often susceptible to cleavage .
- Ecotoxicity : Use Daphnia magna or algal assays to evaluate acute toxicity, referencing Environmental Chemical Abstracts nomenclature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
